![molecular formula C15H14N2O3 B5674977 N-ethyl-4-nitro-N-phenylbenzamide](/img/structure/B5674977.png)
N-ethyl-4-nitro-N-phenylbenzamide
Overview
Description
Synthesis Analysis
The synthesis of similar compounds, such as 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide, involves various spectroscopic techniques for characterization, including H-1 NMR, C-13 NMR, MS, IR, and X-ray diffraction methods. These compounds can be synthesized through methods that may involve acylation, nitration, and amide formation steps, generally starting from corresponding benzene derivatives or benzamides (He et al., 2014).
Molecular Structure Analysis
Structural analyses, such as those done for N-phenyl-2-nitrobenzamide, reveal that these molecules can form strong hydrogen-bonded chains through amido H and carbonyl O atoms, influencing the overall molecular conformation and stability. The typical structure involves planar configurations and interactions that stabilize the molecule (Jackson et al., 2002).
Chemical Reactions and Properties
The chemical behavior of N-ethyl-4-nitro-N-phenylbenzamide, inferred from related compounds, involves reactions typical for benzamides and nitro compounds. This may include reactions in organic synthesis such as acylation, substitution, and reduction. The nitro group makes the compound a precursor to various chemical transformations, including reduction to the corresponding amine and participation in coupling reactions (Bailleux et al., 1995).
Physical Properties Analysis
The physical properties of compounds similar to N-ethyl-4-nitro-N-phenylbenzamide, such as melting points and solubility, can be determined through techniques like Differential Scanning Calorimetry (DSC). These properties are influenced by molecular structure, particularly by the presence of nitro and amide groups which may affect intermolecular interactions and thus the compound's phase behavior and solubility in various solvents (Ünsalan et al., 2020).
Chemical Properties Analysis
The chemical properties include reactivity towards acids, bases, reducing agents, and other typical organic reactions. The nitro and amide functionalities present in these compounds play a significant role in their chemical behavior, affecting electron distribution, acidity, and nucleophilicity. Studies like those on the synthesis and characterization of nickel (II) and copper (II) complexes show how N-ethyl-4-nitro-N-phenylbenzamide analogs can form complex structures and exhibit unique reactivities (Saeed et al., 2010).
Scientific Research Applications
Anticonvulsant Activity
Research has shown that some 4-nitro-N-phenylbenzamides, which are chemically related to N-ethyl-4-nitro-N-phenylbenzamide, exhibit anticonvulsant properties. For instance, a study conducted by Bailleux et al. (1995) synthesized a series of 4-nitro-N-phenylbenzamides and found them effective in the maximal electroshock-induced seizure (MES) test in mice. One of the compounds, N-(2-chloro-6-methylphenyl)-4-nitrobenzamide, was notably active against seizures induced by subcutaneous pentylenetetrazole (Bailleux et al., 1995).
Synthesis and Characterization Studies
Corrosion Inhibition
A study by Mishra et al. (2018) explored the use of N-Phenyl-benzamide derivatives, including N-(4-nitrophenyl) benzamide, as corrosion inhibitors for mild steel in acidic conditions. This research highlighted the significance of electron-withdrawing and electron-releasing substituents in influencing the inhibition behavior of these compounds (Mishra et al., 2018).
Nanoparticle Synthesis
In the field of nanotechnology, Saeed et al. (2013) reported the synthesis and characterization of nanoparticles and nanocrystals of a nickel(II) complex of N-[ethyl(propan-2-yl)carbamothioyl]-4-nitrobenzamide. This study provided insights into the applications of such complexes in the fabrication of nickel sulfide nanocrystals (Saeed et al., 2013).
properties
IUPAC Name |
N-ethyl-4-nitro-N-phenylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-2-16(13-6-4-3-5-7-13)15(18)12-8-10-14(11-9-12)17(19)20/h3-11H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISRMMVCZUINAHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-4-nitro-N-phenylbenzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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